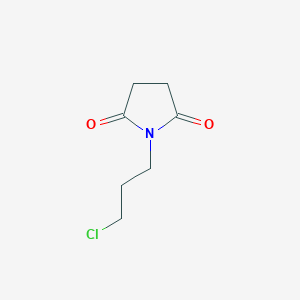
Benzoic acid, 4-iodo-, sodiuM salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-iodo-, sodium salt is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized using a specific method and has various applications in scientific research.
Mecanismo De Acción
The mechanism of action of Benzoic acid, 4-iodo-, sodium salt is not well understood. However, it is believed that this compound interacts with specific receptors in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of certain microorganisms, making it an effective preservative in the food industry. This compound also has anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Benzoic acid, 4-iodo-, sodium salt in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one limitation of using this compound is its potential toxicity. It is important to handle this compound with care and follow proper safety protocols.
Direcciones Futuras
There are various future directions for the use of Benzoic acid, 4-iodo-, sodium salt in scientific research. One direction is the development of new pharmaceuticals and agrochemicals using this compound as a starting material. Another direction is the investigation of its potential use as an anti-inflammatory agent in the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, pharmaceutical development, and agrochemical research. Further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
Benzoic acid, 4-iodo-, sodium salt is synthesized by reacting 4-iodobenzoic acid with sodium hydroxide. The reaction takes place in water and is heated to a specific temperature to yield the final product. The purity of the product is verified using various analytical techniques such as NMR, HPLC, and Mass Spectrometry.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-iodo-, sodium salt has various applications in scientific research. It is commonly used as a reagent in organic synthesis to introduce the 4-iodobenzoic acid moiety into a molecule. This compound is also used in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
1005-30-7 |
|---|---|
Fórmula molecular |
C7H4INaO2 |
Peso molecular |
270 g/mol |
Nombre IUPAC |
sodium;4-iodobenzoate |
InChI |
InChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |
Clave InChI |
PGOQXVXZIXKUSU-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])I.[Na+] |
Otros números CAS |
1005-30-7 |
Sinónimos |
Benzoic acid, 4-iodo-, sodiuM salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



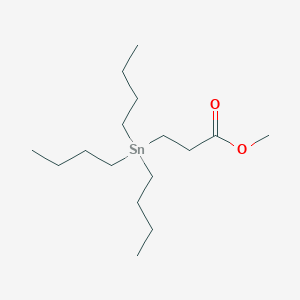


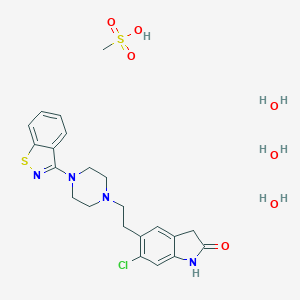
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)

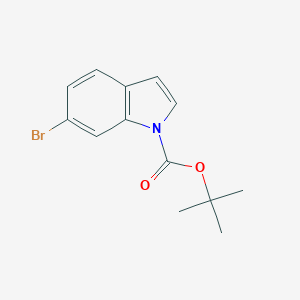
![7-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B170033.png)
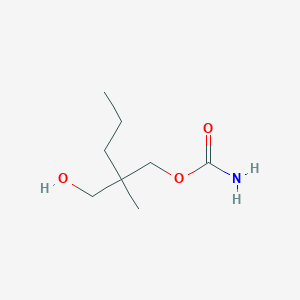


![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)

